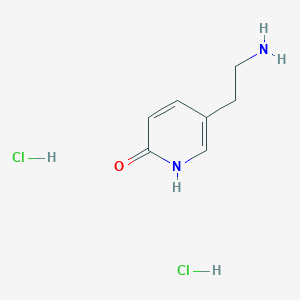

5-(2-Aminoethyl)pyridin-2(1H)-one 2hcl

Description

Contextualization of Pyridinone Scaffolds in Modern Organic and Medicinal Chemistry

Pyridinone scaffolds are six-membered nitrogen-containing heterocycles that exist in two primary isomeric forms: 2-pyridinones and 4-pyridinones. nih.gov These structures are considered "privileged scaffolds" in medicinal chemistry due to their remarkable versatility and presence in a wide range of biologically active compounds. nih.gov The pyridinone ring possesses unique physicochemical properties, including the ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov

This dual hydrogen-bonding capability allows pyridinone-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the pyridinone ring is often used as a bioisostere for other chemical groups, such as phenyl rings or amide bonds, helping to improve a molecule's pharmacological properties. nih.gov The scaffold is readily derivatizable at multiple positions, allowing chemists to fine-tune properties like polarity, lipophilicity, and solubility to optimize drug-like characteristics. nih.gov Consequently, pyridinone derivatives have been successfully developed for a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

Significance of Aminoalkyl-Substituted Heterocyclic Compounds

The incorporation of aminoalkyl side chains, such as the 2-aminoethyl group present in the title compound, is a cornerstone of rational drug design. This functional group imparts several crucial properties to a parent molecule. The terminal primary amine is basic and, at physiological pH, is typically protonated to form a positively charged ammonium (B1175870) group. This charge can dramatically increase a compound's water solubility and provides a key anchor for forming strong ionic and hydrogen-bond interactions with negatively charged amino acid residues (e.g., aspartate or glutamate) in a protein's active site.

This principle is fundamental to the activity of many drugs, including histamine (B1213489) receptor antagonists, where a basic amine at the end of a flexible chain mimics the endogenous ligand, histamine. nih.govnih.gov The length and flexibility of the alkyl chain (in this case, an ethyl group) are also critical, as they allow the basic headgroup to orient itself optimally within a binding pocket to achieve high-affinity interactions. Therefore, attaching an aminoethyl group to a heterocyclic scaffold like pyridinone creates a molecule with inherent potential for biological recognition.

Overview of Research Trajectories Related to 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl and Analogues

While direct research on this compound is limited, its structure points to several well-established research trajectories based on the activities of its analogues. The compound serves as an ideal starting point for creating libraries of novel derivatives for screening against various therapeutic targets. Key research areas where this scaffold is relevant include the development of phosphodiesterase (PDE) inhibitors, histamine receptor antagonists, and agents for other diverse targets.

Detailed research findings on analogues demonstrate the potential applications for derivatives of 5-(2-Aminoethyl)pyridin-2(1H)-one:

Phosphodiesterase (PDE) Inhibition: The pyridinone scaffold is a core component of many potent and selective PDE inhibitors. nih.gov For example, modifications of the pyridinone ring have led to the development of inhibitors for PDE3, PDE4, and PDE5, which are targets for cardiovascular and inflammatory diseases. nih.govresearchgate.netmdpi.com Research has shown that substitutions on the pyridinone ring are critical for determining selectivity and potency against different PDE subtypes. nih.gov

Histamine Receptor Antagonism: The combination of a heterocyclic ring and an aminoethyl side chain is a classic pharmacophore for histamine receptor antagonists. nih.govmdpi.com Analogues of the title compound, where the pyridinone acts as a cyclic "urea equivalent," have been synthesized and tested for H2-receptor antagonist activity. nih.gov These studies show that the orientation of the dipole moment and the lipophilicity, both influenced by the pyridinone core, are critical determinants of antagonist potency. nih.gov

Cannabinoid and Other Receptors: The versatility of the pyridone scaffold has been demonstrated in the development of agonists for the cannabinoid receptor type 2 (CB2R), which is a target for treating pain and inflammation. mdpi.com In these molecules, the pyridone core serves as a central scaffold, with different substituents controlling affinity and efficacy. mdpi.com Other research has identified 4-amino-2-pyridone derivatives as a new class of potent inhibitors of PCSK9, a target for treating hypercholesterolemia. unipd.it

These examples underscore that this compound is a valuable precursor for generating novel compounds in diverse therapeutic areas. The primary research trajectory for this molecule involves its use as a scaffold to be elaborated through chemical synthesis, attaching various functional groups to the amine or the pyridinone ring to explore structure-activity relationships against a wide range of biological targets.

Table 2: Research Applications and Findings for Analogues of 5-(2-Aminoethyl)pyridin-2(1H)-one

| Analogue Class / Scaffold | Biological Target | Key Research Findings |

| Substituted Pyridinones | Phosphodiesterase 3 (PDE3) | The pyridone lactam functionality is a critical determinant for PDE3 inhibitory activity; used to develop milrinone (B1677136) analogs for anticancer activity. nih.gov |

| Pyridinone Quinolinones | Isocitrate Dehydrogenase 1 (IDH1) | A pyridinone scaffold was used via a scaffold hopping approach to design mutant-specific inhibitors targeting IDH1-mutated cancers. nih.gov |

| Pyridine (B92270) Derivatives | Histamine H₂ Receptor | Pyridine analogues were designed as cyclic "urea equivalents" of H₂-antagonists; antagonist activity was highly dependent on substitution. nih.gov |

| Pyridopyrazinone Derivatives | Phosphodiesterase 5 (PDE5) | A scaffold repurposing approach identified the pyridopyrazinone core as a potent scaffold for developing nanomolar PDE5 inhibitors. mdpi.com |

| 4-Amino-2-Pyridone Derivatives | PCSK9 | Identified a new chemotype of PCSK9 inhibitors that block its secretion and increase LDL receptor expression. unipd.it |

| N-Aryl/Alkyl-Substituted Pyridinones | Hepatitis B Virus (HBV) | A series of 2-pyridinone analogues were evaluated for their ability to inhibit HBV-DNA replication, with N-aryl derivatives showing better activity. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-3-6-1-2-7(10)9-5-6;;/h1-2,5H,3-4,8H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVDYVMMDCHXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation of 5 2 Aminoethyl Pyridin 2 1h One 2hcl and Its Analogues

Retrosynthetic Analysis for the Pyridin-2(1H)-one Core with an Aminoethyl Side Chain

A retrosynthetic analysis of 5-(2-Aminoethyl)pyridin-2(1H)-one reveals several potential disconnections for its synthesis. The primary disconnection points are the C-C bond of the aminoethyl side chain and the bonds within the pyridin-2(1H)-one ring itself.

One logical approach involves disconnecting the aminoethyl side chain at the C5-position of the pyridinone ring. This leads to a pyridin-2(1H)-one intermediate functionalized at the 5-position with a group that can be converted to the aminoethyl moiety. For instance, a vinyl or a protected haloethyl group at C5 could serve as a precursor.

Alternatively, the pyridin-2(1H)-one ring itself can be deconstructed. This approach considers the formation of the heterocyclic ring as a key step. The ring can be conceptually broken down into acyclic precursors. Common strategies involve the condensation of a β-keto ester with an amine or the cyclization of an enamine. scilit.com For the target molecule, this would involve precursors that already contain the protected aminoethyl functionality.

Direct Synthesis Approaches to 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl

Direct synthesis aims to construct the target molecule by introducing the aminoethyl side chain onto a pre-formed pyridin-2(1H)-one ring or by building the ring with the side chain already in place.

Exploration of Precursor Functionalization and Transformation Pathways

A key strategy involves the functionalization of a 5-substituted pyridin-2(1H)-one. For instance, starting with 5-bromopyridin-2(1H)-one, a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira coupling, could introduce a two-carbon unit. This unit can then be further elaborated to the aminoethyl group.

Another pathway could involve the reaction of a 5-halopyridin-2(1H)-one with a protected aminoethylating agent, such as N-(2-bromoethyl)phthalimide, under suitable reaction conditions. Subsequent deprotection would yield the desired product.

Optimization Strategies for Yield and Purity in Direct Synthesis

The optimization of direct synthesis often focuses on reaction conditions to maximize yield and purity. nih.gov This includes the choice of catalyst, solvent, temperature, and reaction time. For cross-coupling reactions, ligand selection for the palladium catalyst is crucial. In functional group transformations, the choice of protecting groups for the amine is critical to prevent side reactions and to ensure efficient deprotection in the final step.

Purification techniques such as column chromatography and recrystallization are essential to isolate the final product in high purity. The formation of the dihydrochloride (B599025) salt (2HCl) is typically achieved in the final step by treating the free base with hydrochloric acid in a suitable solvent like ethanol (B145695) or isopropanol.

Indirect Synthetic Pathways for Analogous Aminoalkyl Pyridinones and Pyridines

Strategies for Regioselective Introduction of the Aminoethyl Moiety

The regioselective functionalization of the pyridine (B92270) ring is a significant challenge in organic synthesis. acs.org For the introduction of an aminoethyl group at the 5-position of a pyridine ring, one could start with a pre-functionalized pyridine. For instance, 5-bromopyridine can be subjected to a variety of cross-coupling reactions to introduce a two-carbon chain which can then be converted to the aminoethyl group.

Another approach involves the use of directing groups to control the position of functionalization. rsc.org For example, a directing group at the 2- or 6-position of the pyridine ring can direct metallation and subsequent electrophilic quenching to the 5-position.

The table below summarizes some common methods for the regioselective functionalization of pyridines:

| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |

| Directed ortho-Metalation | n-BuLi, TMEDA, -78 °C | C2 or C6 | lboro.ac.uk |

| Halogen Dance Reaction | LDA, THF, -78 °C | Varies | N/A |

| Minisci Reaction | Radical source, acid | C2 and C4 | acs.org |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, base, boronic acid/ester | Varies based on starting material | researchgate.net |

Pyridin-2(1H)-one Ring Formation Methodologies

A variety of methods exist for the construction of the pyridin-2(1H)-one ring system. researchgate.net These methods often involve the cyclization of acyclic precursors.

One of the most common methods is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine. For example, the reaction of an appropriately substituted β-keto ester with ammonia (B1221849) or a primary amine can lead to the formation of a pyridin-2(1H)-one.

Another well-established method is the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. chemrxiv.org This method provides a versatile route to highly substituted pyridin-2(1H)-ones.

The following table outlines some key methodologies for pyridin-2(1H)-one ring formation:

| Method | Precursors | Key Features | Reference |

| Hantzsch Dihydropyridine (B1217469) Synthesis followed by Oxidation | Aldehyde, β-ketoester, ammonia | Forms a dihydropyridine intermediate | nih.gov |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-dicarbonyl compound | Versatile for substituted pyridinones | chemrxiv.org |

| From 2H-Pyran-2-ones | 2H-Pyran-2-one, ammonia or primary amine | Ring transformation reaction | chemrxiv.org |

| Enamine Cyclization | Enamines, electrophilic cyclization agent | Stepwise construction of the ring | scilit.com |

Nucleophilic Substitution Reactions on Halopyridine Precursors

Nucleophilic aromatic substitution (SNAr) on halopyridine precursors represents a fundamental and widely employed strategy for the synthesis of pyridin-2(1H)-one derivatives. This approach typically involves the displacement of a halide, most commonly at the 2-position of the pyridine ring, by an oxygen nucleophile to form the pyridinone core. The reactivity of halopyridines towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups on the ring and is most facile at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex.

For the synthesis of precursors to 5-(2-Aminoethyl)pyridin-2(1H)-one, a common starting material would be a 2,5-dihalopyridine. The 2-halo substituent serves as the leaving group for the introduction of the hydroxyl group (or a protected version thereof), while the 5-halo substituent provides a handle for the subsequent introduction of the aminoethyl side chain.

A general synthetic sequence can be envisioned as follows:

Hydroxylation of a 2-halopyridine: A 2-chloro-5-halopyridine can be treated with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, often under elevated temperatures and pressures, to yield the corresponding 5-halo-pyridin-2(1H)-one. Alternatively, milder conditions can be employed using a protected hydroxyl group, such as a benzyloxy group, introduced via Williamson ether synthesis, followed by a deprotection step.

Introduction of the side chain: The 5-halo substituent on the pyridin-2(1H)-one ring can then be subjected to a variety of reactions to introduce the desired side chain. This can be achieved through coupling reactions or by displacement with a suitable nucleophile. For instance, a protected aminoethyl group, such as that derived from N-(2-bromoethyl)phthalimide, can be introduced via a nucleophilic substitution reaction. Subsequent deprotection of the amine functionality would then yield the target compound.

| Precursor | Reagents and Conditions | Product |

| 2,5-Dichloropyridine | 1. NaOH, H₂O, heat2. N-(2-bromoethyl)phthalimide, Base3. Hydrazine | 5-(2-Aminoethyl)pyridin-2(1H)-one |

| 2-Benzyloxy-5-bromopyridine | 1. Coupling partner (e.g., vinyl boronic ester), Pd catalyst2. Hydroboration/Oxidation3. Mesylation, Azide displacement, Reduction4. Hydrogenolysis (deprotection) | 5-(2-Aminoethyl)pyridin-2(1H)-one |

Transition-Metal Catalyzed Approaches in Alkylamine Synthesis and Heterocyclic Formation

Transition-metal catalysis has emerged as a powerful tool in the synthesis of complex heterocyclic molecules, including 5-(2-Aminoethyl)pyridin-2(1H)-one and its analogues. Palladium-catalyzed cross-coupling reactions, in particular, offer a versatile and efficient means to construct the carbon-carbon and carbon-nitrogen bonds necessary for the formation of both the pyridinone ring and the appended side chain.

One common strategy involves the use of a pre-functionalized pyridine ring, such as a halopyridine, which can undergo a series of palladium-catalyzed reactions. For instance, a Suzuki or Stille coupling can be employed to introduce a vinyl group at the 5-position of a 2-alkoxypyridine. Subsequent functional group manipulations, such as hydroboration-oxidation to an alcohol, followed by conversion to an amine, can then be used to elaborate the aminoethyl side chain.

Alternatively, transition-metal catalysis can be employed for the direct amination of a halo- or triflyloxy-substituted pyridin-2(1H)-one precursor. Buchwald-Hartwig amination, for example, allows for the coupling of a primary or protected amine with an aryl halide or triflate, providing a direct route to the aminoethyl side chain.

The formation of the pyridin-2(1H)-one ring itself can also be facilitated by transition-metal catalysis. For example, intramolecular cyclization reactions of appropriately substituted acyclic precursors can be promoted by various transition metals to afford the desired heterocyclic core.

| Reaction Type | Catalyst | Precursors | Product Feature |

| Suzuki Coupling | Pd(PPh₃)₄ | 5-Bromo-2-methoxypyridine, Vinylboronic ester | C-C bond for side chain |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand | 5-Bromo-pyridin-2(1H)-one, Protected 2-aminoethylamine | C-N bond for side chain |

| Intramolecular Cyclization | Various (e.g., Pd, Cu) | Acyclic enaminone amides | Pyridin-2(1H)-one ring researchgate.net |

Derivatization Reactions of this compound

The presence of multiple reactive sites in this compound—namely the primary amino group of the side chain, the pyridinone ring nitrogen, and the carbon atoms of the heterocyclic ring—allows for extensive derivatization to generate libraries of analogues for structure-activity relationship (SAR) studies.

Modification of the Aminoethyl Side Chain for Analog Library Generation

The primary amino group of the ethyl side chain is a prime target for modification due to its nucleophilic nature. A variety of well-established chemical transformations can be employed to introduce diverse functionalities. nih.gov

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields a range of amides. This allows for the introduction of various alkyl, aryl, and heteroaryl groups, modulating properties such as lipophilicity and hydrogen bonding capacity. researchgate.net

Alkylation and Reductive Amination: The primary amine can be mono- or di-alkylated using alkyl halides. Alternatively, reductive amination with aldehydes or ketones provides a facile route to secondary and tertiary amines. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, which can serve as hydrogen bond donors and introduce different steric and electronic properties compared to amides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively, which are common motifs in biologically active molecules.

These derivatization strategies are amenable to high-throughput synthesis, enabling the rapid generation of large and diverse libraries of analogues. sigmaaldrich.com

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acetyl chloride | Acetamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine |

| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonamide |

| Urea Formation | Phenyl isocyanate | Phenylurea |

Functionalization Strategies for the Pyridin-2(1H)-one Ring System

The pyridin-2(1H)-one ring, while being an electron-rich system, can undergo a variety of functionalization reactions. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions.

Electrophilic Aromatic Substitution: The pyridinone ring is activated towards electrophilic attack. Halogenation (bromination or chlorination) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net Nitration can be accomplished using standard nitrating agents, although the conditions must be carefully controlled to avoid side reactions. acs.org The position of substitution (typically C3 or C5) is directed by the existing substituents.

Alkylation of the Ring Nitrogen: The nitrogen atom of the pyridin-2(1H)-one ring can be alkylated using alkyl halides in the presence of a base. nih.gov This modification can influence the compound's solubility and ability to act as a hydrogen bond donor.

Palladium-Catalyzed Cross-Coupling: If a halo-substituent is present on the ring, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, alkynyl, or amino groups. nih.gov

Regioselective Derivatization Methodologies

Achieving regioselectivity in the derivatization of 5-(2-Aminoethyl)pyridin-2(1H)-one is crucial for systematic SAR exploration. The inherent electronic properties of the substituted pyridin-2(1H)-one ring often provide a degree of regiocontrol in electrophilic substitution reactions. For instance, the activating effect of the hydroxyl group and the directing effect of the aminoethyl side chain will influence the position of electrophilic attack.

For more precise control, directed metalation strategies can be employed. The use of a directing group, such as a pivaloyl-protected amine on the side chain, can direct lithiation to a specific ortho-position on the pyridine ring. acs.org Subsequent quenching with an electrophile allows for the regioselective introduction of a new substituent.

The choice of protecting groups for the aminoethyl side chain is also a key aspect of regioselective derivatization. By protecting the primary amine, reactions can be selectively directed towards the pyridinone ring system. Subsequent deprotection then reveals the amino functionality.

Furthermore, the sequence of derivatization steps is critical. For instance, functionalization of the pyridinone ring may be performed prior to the introduction or deprotection of the aminoethyl side chain to avoid undesired side reactions. The development of regioselective methods is essential for the efficient synthesis of specific, well-defined analogues. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 5 2 Aminoethyl Pyridin 2 1h One 2hcl Precursors and Derivatives

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of substituted pyridin-2(1H)-ones often involves cyclization reactions, where an acyclic precursor is transformed into the heterocyclic ring system. While a specific mechanistic study for the synthesis of 5-(2-Aminoethyl)pyridin-2(1H)-one is not extensively detailed in the available literature, the mechanism can be inferred from related syntheses of substituted pyridin-2(1H)-ones.

One common approach involves the intramolecular cyclization of amides derived from β-enamino ketones. In a basic medium, the amide nitrogen can act as a nucleophile, attacking an electrophilic carbonyl carbon within the same molecule to initiate ring closure. For instance, the cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base like potassium tert-butylate leads to the formation of 3-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net The proposed mechanism likely involves the deprotonation of the amide nitrogen or an acidic α-carbon, followed by an intramolecular nucleophilic attack on a carbonyl group, and subsequent dehydration to form the aromatic pyridinone ring.

Another sophisticated approach is the three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones. This method can proceed via a tandem Knoevenagel condensation, followed by the ring-opening of a cyclopropane (B1198618) intermediate and subsequent intramolecular cyclization. rsc.org This sequence showcases a complex interplay of reactions where the mechanism involves the initial formation of a reactive intermediate that undergoes a series of transformations to build the pyridinone scaffold.

The synthesis of pyridone-substituted furan-2(5H)-ones, which can then undergo intramolecular cyclization to form fused heterocyclic systems, also provides mechanistic insights. researchgate.net These reactions highlight how the spatial arrangement of functional groups in a precursor molecule dictates the feasibility and outcome of the cyclization process.

A plausible synthetic route to a precursor of 5-(2-Aminoethyl)pyridin-2(1H)-one could involve the construction of a suitably substituted acyclic precursor containing the necessary carbon and nitrogen atoms. The key cyclization step would likely be base- or acid-catalyzed, proceeding through a six-membered ring transition state to form the pyridinone core. The aminoethyl side chain could be introduced before or after the ring formation, with each approach having its own mechanistic considerations regarding functional group compatibility and protection strategies.

Insights into Transition-Metal Catalyzed Reaction Mechanisms

Transition metals are powerful catalysts for a variety of organic transformations, including the formation of C-N bonds, which is relevant to the synthesis and derivatization of molecules like 5-(2-Aminoethyl)pyridin-2(1H)-one. While specific studies on this particular compound are limited, the general mechanisms of transition-metal-catalyzed amination reactions provide a framework for understanding potential synthetic strategies.

Transition-metal-catalyzed C-H amination is a powerful tool for the direct conversion of C-H bonds into C-N bonds. acs.orgnih.gov These reactions can proceed through various mechanisms, often involving a metal-nitrenoid intermediate. For example, a palladium-catalyzed C-H activation/amination reaction may involve the coordination of the heterocyclic substrate to the metal center, followed by C-H bond cleavage to form a palladacycle. This intermediate can then react with an aminating agent, leading to the formation of the C-N bond and regeneration of the catalyst. acs.org

In the context of pyridinone derivatives, a transition metal catalyst could be employed to introduce the aminoethyl side chain or to further functionalize the pyridinone ring. For instance, a cobalt(I)-catalyzed amination of an aryl halide precursor could be a viable route. rsc.org Mechanistic studies of such reactions suggest a catalytic cycle involving a Co(I) complex, which can undergo oxidative addition with the aryl halide, followed by reaction with an amine source and reductive elimination to yield the aminated product. rsc.org

The following table summarizes different mechanistic pathways in transition-metal-catalyzed amination reactions that could be relevant for the synthesis or derivatization of pyridinone compounds.

| Mechanistic Pathway | Key Intermediate | Metal Catalyst Examples | Description |

| C-H Activation | Metal-Nitrenoid | Pd, Rh, Ru | The catalyst activates a C-H bond, often with the assistance of a directing group, followed by reaction with an amine source. |

| C-H Insertion | Metal-Carbene/Nitrene | Rh, Cu, Fe | A metal-nitrene intermediate is formed, which then inserts into a C-H bond of the substrate. |

| Reductive Elimination | Metal-Amido Complex | Pd, Ni, Co | An aryl halide undergoes oxidative addition to the metal center, followed by coordination of an amine and subsequent reductive elimination to form the C-N bond. |

These mechanistic principles can guide the design of synthetic routes to 5-(2-Aminoethyl)pyridin-2(1H)-one and its derivatives, enabling the efficient and selective formation of desired C-N bonds.

Studies on Hydrogenation and Reduction Mechanisms

The hydrogenation of the pyridinone ring in 5-(2-Aminoethyl)pyridin-2(1H)-one to the corresponding piperidinone derivative is a significant transformation that can alter its biological properties. The mechanism of pyridine (B92270) and pyridinone hydrogenation has been the subject of both experimental and computational studies.

The catalytic hydrogenation of pyridines to piperidines is a common method for producing saturated nitrogen heterocycles. nih.gov The reaction mechanism is highly dependent on the catalyst and reaction conditions. Heterogeneous catalysts such as rhodium on carbon (Rh/C) are often employed. rsc.org In electrocatalytic hydrogenation, for example, a rhodium catalyst has been shown to be highly effective. nih.govacs.org In situ measurements and computational studies suggest that the Rh(0) surface is the active catalytic species. The mechanism is believed to involve the adsorption of the pyridine ring onto the metal surface, followed by the stepwise addition of hydrogen atoms. The desorption of the final piperidine (B6355638) product can be the rate-determining step. nih.gov

Computational studies using density functional theory (DFT) have provided detailed insights into the hydrogenation of substituted pyridines. For instance, the full hydrogenation of 2,6-substituted pyridine catalyzed by a Lewis acid has been shown to proceed in five stages. rsc.org This involves the activation of H2 by a frustrated Lewis pair (FLP), followed by intramolecular hydride transfer to the pyridinium (B92312) cation to form a dihydropyridine (B1217469) intermediate. Subsequent hydrogenation steps lead to the fully saturated piperidine ring. rsc.org The rate-limiting step was identified as a proton transfer in the second hydrogenation step. rsc.org

An interesting aspect of pyridine hydrogenation is the possibility of "interrupted hydrogenation," where reactive unsaturated intermediates are trapped by a nucleophile. nih.gov This can lead to the formation of functionalized products other than the fully saturated ring. For example, the palladium-catalyzed hydrogenation of oxazolidinone-substituted pyridines in the presence of water can yield δ-lactams through the nucleophilic substitution of an imine intermediate. nih.govresearchgate.net

The following table summarizes key findings from mechanistic studies on pyridine hydrogenation:

| Study Type | Catalyst/System | Key Mechanistic Findings | Intermediates |

| Electrocatalytic Hydrogenation | Rh/KB | Rh(0) is the active species; desorption of piperidine is rate-determining. | Adsorbed pyridine and partially hydrogenated species on the catalyst surface. |

| DFT Calculations | Lewis Acid (C6F5(CH2)2B(C6F5)2) | Five-stage mechanism involving H2 activation by an FLP and stepwise hydrogenation. | Dihydropyridine, Tetrahydropyridine. |

| Interrupted Hydrogenation | Pd/C with H2O | Nucleophilic attack of water on an imine intermediate prevents full reduction. | Imine. |

These studies provide a detailed understanding of the factors that control the hydrogenation of the pyridinone ring, which is essential for the selective synthesis of either the fully saturated piperidinone or partially reduced derivatives of 5-(2-Aminoethyl)pyridin-2(1H)-one.

Coordination Chemistry and Metal Complexation Studies of 5 2 Aminoethyl Pyridin 2 1h One 2hcl As a Ligand

Ligand Design Principles for Pyridinone-Based Chelators with Aminoalkyl Arms

The design of effective metal chelators hinges on incorporating specific functional groups into a molecular scaffold to achieve high affinity and selectivity for a target metal ion. Pyridinones are recognized as excellent chemical platforms for engineering a variety of metal-chelating agents. nih.gov The design of 5-(2-Aminoethyl)pyridin-2(1H)-one as a ligand is rooted in several key principles:

Bidentate and Tridentate Potential: The core structure features a pyridinone ring, which acts as a bidentate chelating unit through its carbonyl oxygen and the deprotonated hydroxyl group (in its hydroxypyridine tautomeric form). The addition of the 2-aminoethyl side arm introduces a third potential donor site—the primary amine nitrogen. This allows the molecule to act as a bidentate (N,O) or potentially a tridentate (N,O,N) ligand, depending on the metal ion's size, charge, and coordination preferences.

Hard and Borderline Donor Atoms: The ligand possesses both oxygen and nitrogen donor atoms. The pyridinone oxygen is a "hard" donor, showing a high affinity for hard metal ions like Fe(III) and Al(III). nih.gov The pyridine (B92270) and amine nitrogens are borderline donors, capable of coordinating effectively with borderline metal ions such as Cu(II), Ni(II), and Zn(II). nih.govscirp.org This combination allows the ligand to interact with a broad range of metal ions.

Tunable Electronic Properties: The electronic properties of the pyridinone ring can be modified to fine-tune the ligand's selectivity. For instance, electron-rich pyridone ligands have been shown to favor certain reaction pathways in catalysis, while electron-deficient pyridones favor others. chemrxiv.orgnsf.gov This principle suggests that the electronic nature of the 5-(2-Aminoethyl)pyridin-2(1H)-one scaffold can influence its metal binding and reactivity.

Enhanced Stability through Hydrogen Bonding: In some related hydroxypyridinone (HOPO) ligands, intramolecular hydrogen bonds between an amide proton on a side arm and the adjacent oxygen of the pyridinone ring can enhance the stability of the metal complex. nih.gov While 5-(2-Aminoethyl)pyridin-2(1H)-one has an amino rather than an amide group, the potential for hydrogen bonding within the coordination sphere remains a key design consideration.

These principles collectively make 5-(2-Aminoethyl)pyridin-2(1H)-one a versatile and effective chelator, capable of forming stable complexes with a variety of metal ions through the synergistic action of its pyridinone and aminoethyl functionalities.

Metal Ion Binding Affinity and Selectivity Studies

The effectiveness of a chelator is quantified by its binding affinity for specific metal ions and its selectivity for target ions over other biologically or environmentally relevant cations. Hydroxypyridinones (HPs) are known for their high affinity for hard metal ions. nih.gov

Studies on bifunctional 3-hydroxy-4-pyridinones with various N-alkyl side chains containing amino and carboxylic groups have provided valuable insights into their metal binding capabilities. nih.gov These related compounds have been evaluated as strong chelators for environmentally significant hard metal cations like Al³⁺ and Fe³⁺. nih.gov Furthermore, their potential thermodynamic competition with other hard (Ca²⁺, Mg²⁺) and borderline (Zn²⁺, Cu²⁺) metal ions has been assessed. nih.gov

The selectivity of a ligand is influenced by several factors, including the chemical nature of the metal ion and the ligand's donor atoms, as described by the Irving-Williams series (Mg²⁺ < Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which generally predicts the stability of divalent metal complexes. mdpi.com For instance, the imidazo[4,5-b]pyridine scaffold, another nitrogen-containing heterocyclic system, has shown high affinity and selectivity for Zn(II) and Cu(II) over Ca(II) and Mg(II). mdpi.com

| Metal Ion | pL₀.₅ Value | Reference |

|---|---|---|

| Al³⁺ | 6.3 | nih.gov |

| Cu²⁺ | 4.8 | nih.gov |

| Zn²⁺ | 2.5 | nih.gov |

| Ca²⁺ | <1.0 | nih.gov |

Data for an analogous N-substituted 3-hydroxy-4-pyridinone ligand with a carboxylic group. nih.gov

This data demonstrates a clear selectivity for trivalent and borderline transition metal ions over alkaline earth metals, a property that is likely shared by 5-(2-Aminoethyl)pyridin-2(1H)-one due to its similar structural motifs.

Spectroscopic and Structural Characterization of Metal Complexes

The elucidation of the structure and bonding in metal complexes of 5-(2-Aminoethyl)pyridin-2(1H)-one relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O (carbonyl) group of the pyridinone ring and the N-H bonds of the aminoethyl arm upon complexation provide direct evidence of their involvement in bonding. researchgate.netmdpi.com For example, in related iron porphyrin complexes, IR spectroscopy confirmed the formation of the five-coordinate species. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic structure of the metal center. For transition metal complexes, absorption bands in the visible region often correspond to d-d electronic transitions, which are sensitive to the coordination geometry and the nature of the coordinated ligands. scirp.org The position of the Soret band in iron(II) porphyrin complexes, for instance, is characteristic of the coordination number and spin state. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or high-spin Fe(III), EPR spectroscopy is a powerful tool for determining the coordination environment of the metal ion. conicet.gov.ar The g-matrix values obtained from EPR can help confirm the geometry of the complex, such as the tetragonal environment found in some Cu(II) complexes with 2-(2-aminoethyl)pyridine derivatives. rsc.org

The table below summarizes typical spectroscopic data used in the characterization of metal complexes with related N-donor and pyridinone-type ligands.

| Technique | Observation | Information Gained | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in ν(C=O) and ν(N-H) frequencies | Confirmation of carbonyl and amine coordination | researchgate.netmdpi.com |

| UV-Vis Spectroscopy | Bands in the visible region (e.g., 500-700 nm for Cu(II)) | Electronic transitions (d-d), coordination geometry | scirp.orgnih.gov |

| EPR Spectroscopy | Anisotropic g-values | Geometry of the metal's coordination sphere | conicet.gov.arrsc.org |

Structural Methods:

These characterization methods are essential for establishing the structure-property relationships that govern the behavior of metal complexes with 5-(2-Aminoethyl)pyridin-2(1H)-one.

Ligand Behavior in Solution and Solid State Environments

The behavior of 5-(2-Aminoethyl)pyridin-2(1H)-one as a ligand can differ significantly between the solution and solid states due to factors such as solvation, pH, and crystal packing forces.

In Solution: In aqueous solution, the ligand's protonation state is pH-dependent. The dihydrochloride (B599025) salt will dissociate, and the pyridinium (B92312), pyridone, and ammonium (B1175870) protons will have distinct pKa values. The coordination ability of the ligand is highly dependent on pH, as deprotonation of the pyridone hydroxyl group and the ammonium group is typically required for chelation. The formation of different metal-ligand species and their stability would be investigated using techniques like potentiometric or spectrophotometric titrations. Furthermore, solution-processing conditions can influence the resulting structure, as demonstrated in lead iodide hybrids with 2-(2-aminoethyl)pyridine, where different crystalline phases can form depending on annealing temperatures. acs.orgnih.gov

In the Solid State: In the solid state, the structure is determined by X-ray crystallography. The conformation of the ligand and the coordination geometry of the metal complex are fixed. Intermolecular forces, such as hydrogen bonding and π–π stacking, play a critical role in the crystal packing. nih.gov For example, in a Cu(II) complex, strong hydrogen bonds were observed between a chloride ligand and a water molecule of crystallization, which in turn linked adjacent complex molecules into dimers. conicet.gov.ar In lead iodide hybrids formed with 2-(2-aminoethyl)pyridine, the organic cations can arrange in a face-to-face stacking that promotes π–π interactions between neighboring pyridyl rings. acs.orgnih.gov Such interactions are crucial for understanding the material's bulk properties. The structural diversity of related ligands highlights that different protonation states can lead to distinct hybrid structures in the solid state. nih.gov

Computational and Theoretical Chemistry of 5 2 Aminoethyl Pyridin 2 1h One 2hcl and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl. The 2-pyridone core is an aromatic N-heterocyclic system with both carbonyl and amine functionalities, leading to interesting electronic properties. mdpi.com

The protonation state of the molecule, as indicated by the dihydrochloride (B599025) salt, significantly influences its electronic structure. Protonation is expected to occur at the pyridinic nitrogen and the terminal amino group of the ethylamino side chain. DFT calculations on protonated 2-pyridone derivatives have shown that protonation alters the electron distribution across the molecule. researchgate.net For instance, in an acidic medium, the protonated form is dominant, which can affect the molecule's electrochemical activity. mdpi.com

The electronic properties of the pyridone ring are sensitive to the nature and position of its substituents. An aminoethyl group at the 5-position is generally considered an electron-donating group, which would be expected to increase the electron density on the pyridone ring. This, in turn, can influence the molecule's reactivity, including its susceptibility to electrophilic or nucleophilic attack. DFT studies on substituted pyridines have demonstrated that electron-donating groups can modulate the HOMO-LUMO energy gap, a key indicator of chemical reactivity.

To illustrate the effect of substitution on the electronic properties of the 2-pyridone ring, a hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory for 2-pyridone and a 5-amino substituted analogue is presented in the table below. This data is illustrative and based on general trends observed in related systems.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2-Pyridone | -6.5 | -1.2 | 5.3 | 4.1 |

| 5-Amino-2-pyridone | -6.1 | -1.0 | 5.1 | 4.8 |

This table presents hypothetical data based on general principles of quantum chemical calculations for illustrative purposes.

Molecular Modeling and Simulation Studies for Conformational Landscapes

The conformational landscape of this compound is primarily determined by the rotational freedom of the aminoethyl side chain. While the 2-pyridone ring is largely planar, the side chain can adopt various conformations. nih.gov Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics, are employed to explore these conformational possibilities and identify the most stable arrangements.

Conformational analysis of similar systems, such as substituted piperidines, has shown that the presence of polar substituents can significantly affect the conformational equilibrium. mdpi.com In the case of this compound, the protonated aminoethyl side chain is a polar substituent that will have a profound impact on the conformational preferences.

A representative table of low-energy conformers and their relative energies, as would be obtained from a molecular mechanics simulation, is provided below for illustrative purposes.

| Conformer | Dihedral Angle 1 (C4-C5-C-C) | Dihedral Angle 2 (C5-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Extended) | 180° | 180° | 0.0 |

| 2 (Gauche) | 60° | 180° | 1.2 |

| 3 (Folded) | 60° | 60° | 2.5 |

This table presents hypothetical data based on general principles of molecular modeling for illustrative purposes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting the spectroscopic properties of molecules, including NMR and IR spectra. These predictions are invaluable for the structural elucidation and characterization of novel compounds like this compound.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using DFT methods, often with good agreement with experimental data. mdpi.com The chemical shifts of the protons and carbons in the pyridone ring are influenced by the electronic effects of the substituents. The aminoethyl group at the 5-position is expected to cause an upfield shift of the H4 and H6 protons due to its electron-donating nature. The protonation of the pyridinic nitrogen and the terminal amino group will lead to downfield shifts for the adjacent protons.

A table of predicted 1H NMR chemical shifts for the core structure of 5-(2-Aminoethyl)pyridin-2(1H)-one is presented below. These values are illustrative and based on typical chemical shifts for similar structures.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H3 | 6.6 - 6.8 |

| H4 | 7.4 - 7.6 |

| H6 | 7.8 - 8.0 |

| CH2 (adjacent to ring) | 2.8 - 3.0 |

| CH2 (adjacent to NH3+) | 3.2 - 3.4 |

This table presents hypothetical data based on general principles of NMR spectroscopy for illustrative purposes.

IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be predicted computationally. researchgate.net Key vibrational modes for this compound would include the C=O stretch of the pyridone ring, the N-H stretches of the protonated amino groups, and the various C-H and C-N stretching and bending modes. The C=O stretching frequency is sensitive to the electronic environment and is expected to be in the range of 1650-1680 cm-1. The N-H stretching of the protonated amines will appear as broad bands in the region of 2800-3200 cm-1.

A table of predicted characteristic IR frequencies is provided below for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H stretch (NH3+) | 2800 - 3200 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=O stretch | 1650 - 1680 |

| C=C and C=N stretch | 1550 - 1620 |

This table presents hypothetical data based on general principles of IR spectroscopy for illustrative purposes.

Advanced Research Applications of 5 2 Aminoethyl Pyridin 2 1h One 2hcl in Chemical Biology and Medicinal Chemistry

Development as Molecular Probes and Chemical Tools

The inherent structural features of 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl make it a valuable precursor for the synthesis of molecular probes and chemical tools. The pyridin-2(1H)-one moiety is a recognized pharmacophore found in numerous bioactive molecules. researchgate.netresearchgate.net This scaffold's synthetic tractability allows for systematic modifications, enabling the development of tailored molecules for specific biological investigations. researchgate.net The primary amine on the ethyl side chain offers a convenient point for conjugation to reporter molecules, such as fluorescent dyes or affinity tags, facilitating the creation of probes to study drug-target interactions, cellular localization, and biological pathways. The pyridine (B92270) ring itself is a cornerstone in the formulation of over 7,000 existing drug molecules, highlighting its importance as a nuclear component in medicinal chemistry. nih.gov

Scaffold Exploration for Bioactive Molecules

The 5-(2-Aminoethyl)pyridin-2(1H)-one scaffold has been extensively explored for the generation of libraries of bioactive compounds. The pyridinone ring system is a versatile template that can be functionalized at multiple positions to modulate pharmacological properties and target selectivity. nih.govnih.gov This structural framework is present in a variety of natural products and synthetic compounds that exhibit significant biological profiles, establishing it as a "privileged structure" in drug design. nih.gov

The structural resemblance of 5-(2-Aminoethyl)pyridin-2(1H)-one to histamine (B1213489), which also features an aminoethyl group attached to a nitrogen-containing heterocycle, makes it an ideal starting point for the design of histamine receptor modulators. Histamine receptors, particularly the H1, H2, H3, and H4 subtypes, are critical targets for treating a range of pathophysiological conditions. mdpi.comresearchgate.net

Researchers have synthesized series of related compounds, such as substituted 4- and 5-(2-aminoethyl)thiazoles, as histamine H2-receptor agonists. nih.gov For instance, 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine) was identified as a potent and selective full agonist for the histamine H2-receptor, demonstrating greater potency than histamine itself. nih.gov This highlights how modifications to a core scaffold containing the key aminoethyl-heterocycle motif can fine-tune receptor activity and selectivity. nih.gov

Table 1: Activity of Selected Histamine H2-Receptor Agonists

| Compound | Receptor | Activity | pD2 Value |

| Histamine | H2 | Full Agonist | ~6.0 |

| Dimaprit | H2 | Partial Agonist | - |

| Amthamine | H2 | Full Agonist | 6.21 |

| Amthamine | H1 | No Affinity | - |

| Amthamine | H3 | Weak Agonist | 4.70 |

Data sourced from studies on guinea pig right atrium. nih.gov

Pyridinone derivatives based on the 5-(2-Aminoethyl)pyridin-2(1H)-one scaffold have been investigated as modulators of enzyme activity, particularly as carbonic anhydrase (CA) activators (CAAs). nih.gov Carbonic anhydrases are ubiquitous metalloenzymes that play a crucial role in pH regulation and other physiological processes by catalyzing the reversible hydration of carbon dioxide. nih.govnih.gov While CA inhibition is a well-established therapeutic strategy, the field of CA activation is an emerging area of research. nih.gov

Histamine was one of the first compounds identified as a CAA and has been used as a lead compound for developing more potent activators. nih.gov The activation mechanism involves the protonatable moiety of the activator acting as a shuttle to transfer protons to or from the enzyme's active site. nih.govunifi.it Studies on substituted pyridinium (B92312) derivatives have shown that these compounds can activate cytosolic CA isoforms (hCA I, II, and VII) with activities ranging from subnanomolar to micromolar concentrations. nih.gov For example, while histamine activates hCA I with a micromolar activation constant (KA), its pyridinium derivatives can exhibit significantly enhanced potency. nih.gov

Table 2: Carbonic Anhydrase Activation Data

| Compound | Isoform | Activation Constant (KA) |

| Histamine | hCA I | 2 µM |

| Substituted Pyridinium Derivatives | hCA I, II, VII | Subnanomolar to Micromolar range |

Data based on activation studies of human carbonic anhydrase (hCA) isoforms. nih.gov

The pyridin-2(1H)-one core is a key structural element in the design of various protein kinase inhibitors. nih.govmdpi.com Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. mdpi.com

For example, a class of imidazo[4,5-c]pyridine-2-one derivatives has been developed as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. nih.gov These inhibitors function as radiosensitizers, enhancing the efficacy of cancer radiation therapy. nih.gov Similarly, pyridin-2-yl urea compounds have been designed as novel inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), a component of the MAPK signaling cascade. mdpi.com One such compound demonstrated an IC50 value of 1.55 ± 0.27 nM, comparable to a clinical inhibitor. mdpi.com

Table 3: Activity of Pyridinone-based Kinase Inhibitors

| Compound Class | Target Kinase | Biological Application | Potency (IC50) |

| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | Radiosensitizer | Nanomolar range |

| Pyridin-2-yl ureas | ASK1 | MAPK Pathway Inhibition | 1.55 nM |

Data sourced from in vitro bioassays. mdpi.comnih.gov

Derivatives of the 2-aminopyridine scaffold, which shares structural similarities with the subject compound, have been extensively explored as inhibitors of neuronal nitric oxide synthase (nNOS). nih.govnih.gov nNOS is a key enzyme in neurotransmission, and its over-activity is linked to various neurodegenerative disorders. nih.govpeerj.com A major challenge in this area is designing inhibitors that are potent for human nNOS and highly selective over other NOS isoforms (eNOS and iNOS). nih.gov

Research has led to the development of potent and selective human nNOS inhibitors based on a 2-aminopyridine scaffold linked to other aromatic systems. nih.govnih.gov For instance, compound 14j from one study exhibited a Ki value of 13 nM against human nNOS with 1761-fold selectivity over human eNOS. nih.gov Another optimized inhibitor, compound 17, showed a Ki of 19 nM for human nNOS with 1075-fold selectivity over human eNOS. nih.gov These studies demonstrate the utility of the substituted pyridine core in achieving high-affinity and selective binding to the nNOS active site. nih.gov

Table 4: Potency and Selectivity of 2-Aminopyridine-Based nNOS Inhibitors

| Compound | Target | Ki Value | n/e Selectivity (human) | n/i Selectivity (human) |

| 14j | human nNOS | 13 nM | 1761-fold | - |

| 17 | human nNOS | 19 nM | 1075-fold | 115-fold |

Data sourced from enzyme inhibition assays. nih.govnih.gov

The pyridine framework is also integral to the design of ligands for peripheral benzodiazepine receptors (PBRs), now more commonly known as the 18-kDa translocator protein (TSPO). nih.govnih.govresearchgate.net These receptors are involved in various cellular processes, including steroidogenesis, and are overexpressed in a number of tumor types. nih.govresearchgate.net

A series of 2-phenyl-imidazo[1,2-a]pyridine derivatives have been synthesized and shown to be potent and selective ligands for PBRs. nih.govnih.gov These compounds are synthesized from 2-aminopyridine precursors, demonstrating a synthetic pathway from aminopyridine-like scaffolds to PBR ligands. Structural modifications, such as the introduction of hydrophilic groups on the imidazopyridine skeleton, can lead to high-affinity binding to PBRs. researchgate.net Certain compounds in this class were found to be over 1000-fold more selective for PBR versus central benzodiazepine receptors (CBRs). acs.org

Table 5: Binding Affinity of Imidazopyridine Derivatives for Benzodiazepine Receptors

| Compound Class | Target Receptor | Selectivity (PBR vs. CBR) |

| 6-substituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | PBR | Ranged from 0.32 to 232 |

| 6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | PBR | >1000-fold |

Selectivity is expressed as the ratio of IC50 values (IC50(CBR)/IC50(PBR)). acs.org

Applications in Material Science and Sensing Devices

There is no specific information available in the scientific literature regarding the application of this compound in material science or for the development of sensing devices. However, the structural motifs present in the molecule suggest theoretical possibilities for its use in these fields.

The pyridinone ring is a heterocyclic scaffold that can exhibit fluorescence, a property that is of interest in the development of optical materials and chemical sensors. mdpi.com The aminoethyl group provides a reactive handle that could potentially be used to incorporate the molecule into larger polymeric structures or to functionalize surfaces. The primary amine could be used to form covalent bonds with various substrates, thereby modifying their surface properties.

In the realm of sensing devices, molecules containing pyridine derivatives have been explored as fluorescent chemosensors for the detection of metal ions. The nitrogen and oxygen atoms in the pyridinone ring, along with the nitrogen of the aminoethyl group, could theoretically act as binding sites for specific analytes. A change in the fluorescent properties of the molecule upon binding could then be used as a sensing signal.

Role as Key Synthetic Intermediates in Pharmaceutical and Agrochemical Synthesis

While this compound is not explicitly cited as a key intermediate in the synthesis of known pharmaceuticals or agrochemicals in publicly available literature, its structure as a functionalized pyridinone suggests its potential as a valuable building block in organic synthesis. Pyridine-based compounds are integral to a wide array of agrochemicals, including fungicides, insecticides, and herbicides. nih.gov The discovery and development of novel pesticides often rely on the derivatization of such core structures. nih.gov

Similarly, the pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. Functionalized pyridin-2(1H)-ones are versatile intermediates for the synthesis of a variety of nitrogen-containing heterocycles. The aminoethyl side chain of this compound offers a clear point for chemical modification, allowing for the construction of more complex molecules. This bifunctional nature—a heterocyclic core with a reactive side chain—is a desirable feature for intermediates in the synthesis of new chemical entities with potential biological activity.

For instance, the primary amine could undergo reactions to form amides, sulfonamides, or be used in reductive amination reactions to build larger molecular frameworks. These are common synthetic transformations in the preparation of both pharmaceutical and agrochemical compounds. researchgate.net

Future Research Directions and Unexplored Avenues for 5 2 Aminoethyl Pyridin 2 1h One 2hcl

Development of Novel and Sustainable Synthetic Methodologies

Future research should prioritize the development of green and efficient synthetic routes to 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl and its derivatives. Current methodologies often rely on multi-step procedures that may not be environmentally benign.

One promising avenue is the expanded use of multicomponent reactions (MCRs) . nih.govresearchgate.net These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy and operational simplicity. nih.gov The development of novel MCRs that directly install the aminoethyl group at the C5 position of the pyridinone ring would be a significant advancement. This could involve the design of novel building blocks or the use of innovative catalytic systems.

Furthermore, the principles of green chemistry should be more rigorously applied. This includes the use of environmentally friendly solvents like water or ethanol (B145695), and the exploration of alternative energy sources such as microwave irradiation. researchgate.net Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of pyridine (B92270) derivatives. researchgate.net The development of a microwave-assisted, one-pot synthesis of this compound would represent a substantial improvement in sustainability.

The exploration of novel catalytic systems , such as copper-catalyzed methodologies, could also lead to more efficient and selective syntheses. nih.gov Research into heterogeneous catalysts could further enhance the sustainability of the process by allowing for easy catalyst recovery and reuse.

| Research Direction | Key Objectives | Potential Impact |

| Multicomponent Reactions (MCRs) | - Design new MCRs for direct synthesis. - Develop novel building blocks for the aminoethyl moiety. | - Increased synthetic efficiency. - Reduced waste generation. |

| Green Chemistry Approaches | - Utilize eco-friendly solvents (e.g., water, ethanol). - Employ microwave-assisted synthesis. | - Environmentally benign processes. - Faster reaction times and higher yields. |

| Novel Catalytic Systems | - Explore copper-catalyzed and other transition-metal-catalyzed reactions. - Develop recyclable heterogeneous catalysts. | - Enhanced selectivity and efficiency. - Improved sustainability of the synthesis. |

Application of Advanced In-Situ Spectroscopic and Structural Characterization Techniques

A deeper understanding of the reaction dynamics and structural features of this compound is crucial for its future development. Advanced in-situ spectroscopic and structural characterization techniques offer powerful tools to achieve this.

In-situ Fourier-transform infrared (FTIR) spectroscopy can be employed for real-time monitoring of the synthesis of the pyridinone core and the introduction of the aminoethyl side chain. nih.gov This would provide valuable kinetic data and insights into reaction intermediates, facilitating process optimization. nih.gov Similarly, real-time Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information on transient species formed during the reaction, aiding in the elucidation of reaction mechanisms. researchgate.net

For the final product, advanced solid-state characterization techniques are essential. Solid-state NMR (ssNMR) is particularly well-suited for studying the dihydrochloride (B599025) salt form of the compound, providing information on the local environment of the chlorine atoms and the protonation state of the nitrogen atoms. ijcce.ac.irnih.gov This can be complemented by single-crystal X-ray diffraction to determine the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. Such detailed structural information is invaluable for computational modeling and understanding structure-activity relationships.

| Technique | Application | Insights Gained |

| In-situ FTIR Spectroscopy | Real-time reaction monitoring. | - Reaction kinetics. - Identification of intermediates. |

| Real-time NMR Spectroscopy | Elucidation of reaction pathways. | - Structural information on transient species. - Mechanistic details. |

| Solid-State NMR (ssNMR) | Characterization of the dihydrochloride salt. | - Local environment of atoms in the solid state. - Protonation states. |

| Single-Crystal X-ray Diffraction | Determination of 3D structure. | - Precise bond lengths and angles. - Intermolecular interactions. |

Expanding the Scope of Regioselective Derivatization

The presence of multiple reactive sites in this compound—the pyridinone ring, the exocyclic amino group, and the ring nitrogen—offers a rich landscape for derivatization. Future research should focus on developing highly regioselective methods to functionalize these sites independently.

C-H functionalization of the pyridinone ring is a powerful strategy for introducing molecular diversity. researchgate.netnih.gov The development of directing group strategies or the use of specific catalysts could enable the selective introduction of substituents at the C3, C4, and C6 positions. This would allow for the fine-tuning of the electronic and steric properties of the molecule.

Another key area is the selective derivatization of the aminoethyl side chain . This primary amine is a versatile handle for introducing a wide range of functional groups through reactions such as acylation, alkylation, and reductive amination. Developing orthogonal protection strategies will be crucial to selectively modify the side chain without affecting the pyridinone core.

Furthermore, the challenge of selective N-alkylation versus O-alkylation of the pyridinone ring needs to be addressed. nih.govproquest.com While N-alkylation is often desired, O-alkylation can be a competing pathway. proquest.com The development of reaction conditions that favor one over the other with high selectivity will be essential for creating a diverse library of analogues.

| Derivatization Site | Strategy | Desired Outcome |

| Pyridinone Ring (C3, C4, C6) | Regioselective C-H functionalization. | Introduction of diverse substituents for SAR studies. |

| Aminoethyl Side Chain | Orthogonal protection and functionalization. | Selective modification to introduce new functionalities. |

| Pyridinone Nitrogen/Oxygen | Selective N- vs. O-alkylation. | Controlled synthesis of N- or O-substituted analogues. |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the mechanisms of both the synthesis and derivatization of this compound is fundamental for rational optimization and the development of new transformations.

Future research should employ a combination of experimental and computational studies to elucidate reaction pathways. researchgate.netnih.gov For instance, kinetic studies can provide quantitative data on reaction rates and the influence of various parameters. malariaworld.org This experimental data can then be used to validate and refine computational models of the reaction mechanism.

Density Functional Theory (DFT) calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This can provide a detailed picture of the reaction mechanism at the molecular level, explaining observed regioselectivities and reactivities. For example, DFT studies could be used to understand the factors that govern the regioselectivity of C-H functionalization on the pyridinone ring.

The mechanisms of multicomponent reactions leading to the formation of the 5-substituted pyridinone core are also a key area for investigation. ashdin.com Understanding the sequence of bond-forming events and the role of the catalyst can guide the design of more efficient and versatile MCRs.

Computational Design of Advanced Analogues with Tunable Properties

In silico methods are poised to play an increasingly important role in the design of novel analogues of this compound with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the molecule with its biological activity. nih.govnih.gov These models can then be used to guide the design of new analogues with enhanced potency and selectivity.

Molecular docking simulations can be used to predict the binding mode of the compound and its analogues to specific biological targets. nih.govnih.gov This can provide insights into the key interactions that are responsible for biological activity and can be used to design new molecules with improved binding affinity.

Density Functional Theory (DFT) calculations can be used to predict the physicochemical properties of designed analogues, such as their electronic properties, solubility, and lipophilicity. ijcce.ac.ir This can help to prioritize the synthesis of compounds with desirable drug-like properties. By integrating these computational approaches, it will be possible to rationally design and screen virtual libraries of analogues, accelerating the discovery of new lead compounds. nih.gov

| Computational Method | Application | Outcome |

| QSAR | Correlate structure with activity. | Predictive models for designing potent analogues. |

| Molecular Docking | Predict binding to biological targets. | - Understanding of binding modes. - Design of analogues with improved affinity. |

| DFT | Predict physicochemical properties. | Prioritization of analogues with drug-like properties. |

Emerging Applications in Interdisciplinary Chemical Biology Research

The unique structural features of this compound make it an attractive scaffold for a wide range of applications in chemical biology.

The presence of a primary amine on the side chain makes this molecule an excellent candidate for the development of chemical probes and activity-based probes . The amine can be readily functionalized with reporter tags (e.g., fluorophores, biotin) or reactive groups to allow for the visualization and identification of biological targets.

The pyridinone core, with its ability to act as a hydrogen bond donor and acceptor, can be exploited in the design of inhibitors of protein-protein interactions (PPIs) . Many PPIs are characterized by flat and extended interfaces, and the pyridinone scaffold can serve as a rigid core from which to project functional groups that mimic the key interacting residues.

Furthermore, the ability to introduce diverse functionality through regioselective derivatization opens up the possibility of using this compound as a scaffold for fragment-based drug discovery . Small fragments containing the pyridinone core could be screened for binding to a biological target, and hits could then be elaborated by growing off the various functionalization points to develop potent and selective ligands.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of pyridin-2(1H)-one derivatives often involves refluxing intermediates with amines in ethanol using triethylamine (NEt₃) as a base. For example, t-butyl (2-aminoethyl)carbamate can be reacted under reflux conditions (12–17 hours) to introduce the aminoethyl group. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

- Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry (e.g., 1.1–2.4 eq of amine) to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyridinone ring structure and aminoethyl substitution (e.g., δ ~5.5 ppm for NH₂ in D₂O exchange experiments).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺, with expected m/z for C₇H₁₀N₂O·2HCl (MW: 220.09).

- Elemental Analysis : Verify chloride content (~32.2% for 2HCl) to confirm salt formation .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store the compound in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Pre-dry solvents (e.g., ethanol) for recrystallization to avoid hydrate formation. Monitor decomposition via HPLC under accelerated stability conditions (40°C/75% RH) .

Q. What preliminary assays are recommended to identify biological targets for this compound?

- Methodology :

- Enzyme Inhibition Assays : Screen against kinases (e.g., c-Src) using ATP-competitive binding assays (IC₅₀ determination).

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with tritiated reference compounds.

- Cellular Viability Assays : Test cytotoxicity in HEK293 or HeLa cells at 1–100 μM to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of pyridin-2(1H)-one derivatives?

- Methodology :

- Core Modifications : Introduce substituents at C-3 (e.g., nitro groups) or C-4 (olefinic chains) to enhance target affinity, as seen in HIV-1 reverse transcriptase inhibitors .

- Salt Form Variations : Compare dihydrochloride vs. free base forms for solubility and membrane permeability using parallel artificial membrane permeability assays (PAMPA).

- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like DPP-4 or c-Src kinase .

Q. How should contradictory data on target engagement (e.g., conflicting IC₅₀ values) be resolved?

- Methodology :

- Assay Validation : Replicate experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics.

- Buffer Optimization : Test pH (6.5–7.5) and ionic strength effects, as hydrochloride salts may alter buffer conditions.

- Proteomic Profiling : Use affinity pull-down assays with biotinylated analogs to identify off-target proteins .

Q. What strategies improve the pharmacokinetic profile of this compound, particularly its low aqueous solubility?

- Methodology :

- Prodrug Design : Synthesize Boc-protected analogs to enhance lipophilicity, then hydrolyze in vivo.

- Cocrystallization : Explore coformers (e.g., succinic acid) to improve solubility via crystal engineering.

- Nanoformulation : Encapsulate in PLGA nanoparticles and assess release kinetics in simulated biological fluids .

Q. How can researchers validate the mechanism of action (MoA) for this compound in complex biological systems?

- Methodology :

- CRISPR-Cas9 Knockout : Generate target gene KO cell lines (e.g., DPP-4) and compare dose-response curves with wild-type cells.

- Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed pathways post-treatment.

- In Vivo Efficacy : Test in diabetic rodent models (e.g., STZ-induced) with glucose tolerance assays to confirm DPP-4 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.